Bis(3,5,5-trimethylhexyl) phthalate
Overview
Description
Bis(3,5,5-trimethylhexyl) phthalate is a phthalate ester, which is a class of chemicals commonly used as plasticizers to impart flexibility and durability to plastics such as PVC. Phthalates like bis(2-ethylhexyl) phthalate (DEHP) are widely studied due to their prevalence in medical devices, packaging, and other consumer products, and their potential health effects .
Synthesis Analysis
The synthesis of phthalate esters typically involves the reaction of phthalic anhydride with alcohols. In the case of bis(3,5,5-trimethylhexyl) phthalate, the synthesis would likely involve the reaction of phthalic anhydride with 3,5,5-trimethylhexanol. While the papers provided do not directly describe the synthesis of bis(3,5,5-trimethylhexyl) phthalate, they do detail the synthesis of related compounds. For example, the synthesis of poly(amide-imide)s based on a phthalide-containing diimide-diacid demonstrates the reactivity of phthalic anhydride derivatives with other compounds . Similarly, the synthesis of hydroxylated derivatives of DEHP and their monoesters provides insight into the chemical transformations phthalate esters can undergo .
Molecular Structure Analysis
The molecular structure of bis(3,5,5-trimethylhexyl) phthalate would consist of a benzene ring with two ester groups, each linked to a 3,5,5-trimethylhexyl chain. The papers discuss the molecular structures of related phthalate compounds, confirming structures through techniques like PMR and mass spectra, which are essential tools for analyzing the molecular structure of organic compounds .
Chemical Reactions Analysis
Phthalate esters can undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles. The provided papers describe the synthesis of metabolites and derivatives of DEHP, which involve hydroxylation and esterification reactions . These reactions are relevant to understanding the metabolism and environmental degradation of phthalate esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalate esters are influenced by the alkyl chains attached to the phthalate core. The papers provided do not directly discuss bis(3,5,5-trimethylhexyl) phthalate, but they do provide information on similar compounds. For instance, the poly(amide-imide)s based on a phthalide-containing diimide-diacid exhibit high glass transition temperatures and thermal stability, which are indicative of the robust physical properties imparted by the phthalate structure . The solubility of these polymers in polar solvents also reflects the influence of the phthalate moiety on the solubility of the material .
Scientific Research Applications
Occupational Monitoring
Bis(3,5,5-trimethylhexyl) phthalate, also known as diisononyl phthalate (DINP), has applications in occupational monitoring. Franke (2014) discusses its use in air analysis and workplace measurement, particularly through methods like gas chromatography for detecting hazardous substances in occupational environments (Franke, 2014).
Environmental Presence and Detection
Kubwabo et al. (2013) developed a method to determine the presence of phthalate esters, including DINP, in house dust. This involved techniques like sonication extraction and isotope dilution GC/MS/MS analysis, highlighting the ubiquity of such compounds in various environmental matrices (Kubwabo et al., 2013).
Packaging and Consumer Exposure
Rudel et al. (2011) investigated the contribution of food packaging to human exposure to phthalates. Their study indicated that dietary exposure to materials like DINP in food packaging significantly impacts total human intake of these compounds (Rudel et al., 2011).
Sensitive Detection Techniques
Tu et al. (2019) developed a surface-enhanced Raman spectroscopy (SERS) based aptasensor for the detection of trace DEHP, another name for DINP. This method provided a sensitive and specific approach for environmental and food analysis of phthalates (Tu et al., 2019).
Transgenerational Effects
Chen et al. (2019) examined the transgenerational impact of DEHP on Drosophila, demonstrating its potential as an obesogen and the influence of exposure duration and dosage on offspring body weight (Chen et al., 2019).
Water Treatment
Marttinen et al. (2003) studied the removal of DEHP in sewage treatment plants, revealing insights into the efficiency of different treatment processes and the fate of such compounds in the environment (Marttinen et al., 2003).
Health Implications
Tsai et al. (2015) explored how curcumin can suppress phthalate-induced metastasis and the proportion of cancer stem cells, providing insights into potential therapeutic approaches against phthalate-induced cancer progression (Tsai et al., 2015).
Safety And Hazards
While generally safe under normal use and handling conditions, prolonged exposure to Bis(3,5,5-TMH) phthalate may cause irritation to the skin and eyes . It is a flammable liquid and should be kept away from open flames and high temperatures . Appropriate protective measures should be taken when handling this compound, and adequate ventilation should be ensured .
properties
IUPAC Name |
bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOUZYAIHWDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5,5-trimethylhexyl) phthalate | |
CAS RN |
14103-61-8 | |
Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14103-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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